4-fluoro-N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide
Description
This compound features a benzenesulfonamide core linked via a methyl group to a 4-methyl-5-sulfanyl-1,2,4-triazole moiety, with a fluorine substituent on the benzene ring (Fig. 1). Its molecular formula is C₁₀H₁₁FN₄O₂S₂ (MW: 318.8), and it exhibits a topological polar surface area of 114 Ų, indicative of moderate solubility . The sulfonamide and triazole groups are critical pharmacophores, often associated with antimicrobial, anticancer, and enzyme inhibitory activities .
Properties
IUPAC Name |
4-fluoro-N-[(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN4O2S2/c1-15-9(13-14-10(15)18)6-12-19(16,17)8-4-2-7(11)3-5-8/h2-5,12H,6H2,1H3,(H,14,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPCMJLBRIAHJMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)CNS(=O)(=O)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN4O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide typically involves multiple steps, starting with the preparation of the triazole ring. The triazole ring can be synthesized through the cyclization of aminoguanidine bicarbonate with an appropriate carboxylic acid .
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesis machines that can handle multiple reaction steps with high precision. The process would include the preparation of intermediates, purification steps, and final assembly of the compound under stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluoro group on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted benzene derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Antifungal Activity
Research has indicated that compounds containing triazole structures exhibit antifungal properties. The presence of the triazole ring in this compound may enhance its efficacy against various fungal pathogens. Studies have shown that derivatives of triazoles can inhibit the synthesis of ergosterol, a critical component of fungal cell membranes .
Antimicrobial Properties
The sulfonamide group is known for its antimicrobial activity. This compound may be effective against a range of bacteria due to its ability to inhibit bacterial folic acid synthesis. This mechanism is similar to that of traditional sulfonamides, which have been widely used in treating bacterial infections .
Agricultural Applications
In agricultural science, compounds like 4-fluoro-N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide can be explored as potential fungicides or herbicides. The triazole moiety is particularly valuable in developing fungicides that target specific plant pathogens while minimizing harm to beneficial organisms .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 4-fluoro-N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of para-aminobenzoic acid (PABA), which is essential for bacterial growth . This inhibition disrupts the synthesis of folic acid in bacteria, leading to their death.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound is structurally analogous to several derivatives of benzenesulfonamide-triazole hybrids. Key comparisons are summarized in Table 1.
Table 1. Comparative Analysis of Structural Features and Bioactivity
*IGP = Inhibitory Growth Percentage
Key Observations:
Substituent Impact on Bioactivity :
- Aromatic substituents (e.g., phenyl, tosyl) on the triazole enhance potency. For instance, replacing methyl (IGP=46%) with phenyl (IGP=69%) in RPMI-8226 cells significantly improves activity .
- The fluorine atom in the target compound may enhance metabolic stability and binding affinity compared to chlorine in its analog (CAS 887308-94-3) .
Synthetic Flexibility: Microwave-assisted synthesis (e.g., for morpholine-linked triazoles) offers rapid, high-yield routes compared to traditional methods . A one-step procedure from a common intermediate (4-((5-amino-1H-1,2,4-triazol-3-yl)amino)benzenesulfonamide) is noted for scalability .
The target compound’s sulfanyl (-SH) group may act as a hydrogen-bond donor, enhancing target binding .
Research Findings and Mechanistic Insights
- Anticancer Potential: Derivatives with bulky triazole substituents (e.g., benzyl, phenyl) show marked activity against NSCLC lines (NCI-H522) . The target compound’s 4-fluoro and sulfanyl groups may synergize to inhibit kinases or carbonic anhydrases.
- Antimicrobial Activity: Sulfonamide-triazole hybrids (e.g., 2-aminothiazole derivatives) exhibit antitubercular activity comparable to rifampin .
- Enzyme Inhibition: The triazole-sulfonamide scaffold is a known carbonic anhydrase (CA) inhibitor. Modifications at the 5-position (e.g., SH vs. CF₃) could tune selectivity for CA isoforms .
Biological Activity
4-Fluoro-N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide (CAS No. 338421-56-0) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antibacterial, anticancer properties, and mechanisms of action based on diverse research findings.
- Molecular Formula : C10H11FN4O2S2
- Molecular Weight : 302.35 g/mol
- CAS Number : 338421-56-0
Antibacterial Activity
Research indicates that compounds with a triazole ring structure exhibit significant antibacterial properties. For instance, derivatives of triazole have shown potent activity against various Gram-positive and Gram-negative bacteria. Specifically, this compound has been evaluated for its effectiveness against bacterial strains such as Escherichia coli and Staphylococcus aureus.
A study demonstrated that the compound exhibited an IC50 value ranging from 0.25 to 32 µg/mL , indicating strong antibacterial efficacy comparable to established antibiotics like ciprofloxacin and levofloxacin . The structure–activity relationship (SAR) analysis revealed that the presence of the benzyl group significantly enhances antibacterial potency.
Anticancer Activity
In addition to its antibacterial properties, this compound has shown promising anticancer effects. In vitro studies on the MDA-MB-231 breast cancer cell line indicated that it could induce apoptosis significantly. The percentage of annexin V-FITC-positive apoptotic cells increased from 0.18% to 22.04% , demonstrating a substantial induction of apoptosis compared to control groups .
The mechanism behind this activity involves the inhibition of carbonic anhydrase IX (CA IX), which is overexpressed in many tumors. The compound's selectivity for CA IX over CA II was highlighted by an IC50 range of 10.93–25.06 nM for CA IX and 1.55–3.92 μM for CA II, suggesting a targeted approach in cancer therapy .
Mechanistic Studies
Mechanistic studies have elucidated the pathways through which this compound exerts its biological effects. The inhibition of carbonic anhydrases is crucial for both its antibacterial and anticancer activities, as these enzymes play significant roles in cellular pH regulation and metabolic processes in bacteria and tumor cells.
Table 1: Summary of Biological Activities
Q & A
Q. Methodological Answer :
- NMR :
- FT-IR : Peaks at 1150 cm⁻¹ (S=O stretch), 2550 cm⁻¹ (-SH stretch) .
- Mass Spectrometry : ESI-MS m/z 423.5 [M+H]⁺ .
- XRD : Resolve crystal packing (e.g., CCDC-1441403 for analogous triazole-sulfonamides) .
Advanced: How can researchers resolve contradictions in reported biological activities (e.g., varying IC50 values)?
Methodological Answer :
Contradictions may arise from:
Assay Conditions : Differences in pH (e.g., carbonic anhydrase assays at pH 7.4 vs. 6.5) or buffer composition .
Substituent Effects : Minor structural variations (e.g., methyl vs. ethyl on triazole) alter steric hindrance. Compare with analogs like 4-[(4-methyl-5-phenyl-triazol-3-yl)sulfanyl]benzenesulfonamide .
Statistical Validation : Use ANOVA to assess significance (p < 0.05) across replicates. Reproduce assays in triplicate under standardized protocols .
Basic: How do substituents (e.g., 4-fluoro, methyl-triazole) influence the compound’s reactivity?
Q. Methodological Answer :
- Electron-Withdrawing Fluorine : Enhances sulfonamide acidity (pKa ~8.5), improving hydrogen-bonding with biological targets .
- Methyl Group on Triazole : Increases steric bulk, reducing off-target interactions but potentially lowering solubility .
- Sulfanyl (-SH) : Participates in disulfide bond formation or metal chelation (e.g., Zn²⁺ in metalloenzymes) .
Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs?
Q. Methodological Answer :
Core Modifications : Replace the triazole with pyrazole (e.g., 4-fluoro-N-(thiazolo[5,4-b]pyridin-2-yl)benzenesulfonamide) to alter binding kinetics .
Substituent Screening : Test halogenated (Cl, Br) or methoxy derivatives at the benzene ring to modulate LogP and bioavailability .
Q. Methodological Answer :
- pH Stability :
- Stable at pH 5–7 (simulated gastric fluid), degrading >pH 8 due to sulfonamide hydrolysis .
- Thermal Stability :
- Light Sensitivity : UV-Vis spectra show λmax at 270 nm; avoid prolonged light exposure .
Advanced: What mechanistic insights explain its interactions with bacterial DHPS?
Q. Methodological Answer :
Binding Mode : The sulfonamide group displaces p-aminobenzoic acid (PABA) in the DHPS active site, confirmed via X-ray co-crystallography (PDB: 6FJ) .
Kinetic Studies : Competitive inhibition (Ki = 0.3 μM) observed via Lineweaver-Burk plots .
Resistance Mutations : Mutations (e.g., Phe94Leu in DHPS) reduce binding affinity; use site-directed mutagenesis to validate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
